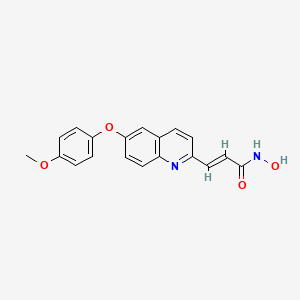

Hdac6-IN-11

Description

Properties

Molecular Formula |

C19H16N2O4 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

(E)-N-hydroxy-3-[6-(4-methoxyphenoxy)quinolin-2-yl]prop-2-enamide |

InChI |

InChI=1S/C19H16N2O4/c1-24-15-5-7-16(8-6-15)25-17-9-10-18-13(12-17)2-3-14(20-18)4-11-19(22)21-23/h2-12,23H,1H3,(H,21,22)/b11-4+ |

InChI Key |

VIDKIEAXAKFSHN-NYYWCZLTSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C=C3)/C=C/C(=O)NO |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C=C3)C=CC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Selective HDAC6 Inhibitors

Introduction

Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders.[1][2] As a class IIb HDAC, it is unique in its predominantly cytoplasmic localization and its possession of two catalytic domains.[3][4] This guide provides a detailed overview of the mechanism of action of selective HDAC6 inhibitors. While the specific compound "Hdac6-IN-11" is not documented in publicly available scientific literature, this document will detail the established mechanisms of well-characterized selective HDAC6 inhibitors, offering a comprehensive resource for researchers, scientists, and drug development professionals. The principles, pathways, and experimental methodologies described herein are fundamental to the study of any selective HDAC6 inhibitor.

Core Mechanism of Action

Selective HDAC6 inhibitors function by binding to the active site of the HDAC6 enzyme, thereby preventing it from deacetylating its substrate proteins. HDAC6's substrates are primarily non-histone proteins involved in crucial cellular processes.[1][5] The primary and most well-studied substrates of HDAC6 are α-tubulin and the chaperone protein Hsp90.[5][6]

-

α-Tubulin Deacetylation: HDAC6 removes acetyl groups from α-tubulin, a key component of microtubules.[5] Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which in turn enhances microtubule stability and affects microtubule-dependent cellular processes such as cell migration and intracellular transport.[5][7]

-

Hsp90 Deacetylation: HDAC6 also deacetylates Hsp90, a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[6][8] Inhibition of HDAC6 results in hyperacetylated Hsp90, leading to the degradation of its client proteins.[8]

The selective inhibition of HDAC6 is a promising therapeutic strategy due to its role in various pathological conditions. In cancer, HDAC6 inhibition can suppress cell motility and induce the degradation of oncogenic proteins.[1][8] In neurodegenerative diseases like Alzheimer's, inhibiting HDAC6 can enhance microtubule-based transport, which is often impaired.[1]

Signaling Pathways Modulated by HDAC6 Inhibition

The inhibition of HDAC6 impacts several key signaling pathways that are critical in both normal cellular function and disease states.

-

Microtubule Dynamics and Cell Motility: By promoting the acetylation of α-tubulin, HDAC6 inhibitors stabilize the microtubule network. This directly impacts cell motility and migration, processes that are fundamental to cancer metastasis.[5]

-

Protein Quality Control and Aggresome Formation: HDAC6 plays a crucial role in the cellular response to misfolded proteins by facilitating the formation of aggresomes, which are cellular compartments for the sequestration and eventual clearance of protein aggregates.[2] HDAC6 binds to ubiquitinated misfolded proteins and transports them along microtubules to the aggresome.[2] Inhibition of HDAC6 can disrupt this process.

-

Hsp90 Chaperone Function and Client Protein Stability: The deacetylation of Hsp90 by HDAC6 is essential for its chaperone activity.[8] By inhibiting HDAC6, the resulting hyperacetylation of Hsp90 leads to the ubiquitin-proteasome-mediated degradation of its client proteins, which include numerous oncoproteins such as Bcr-Abl, c-Raf, and AKT.[8]

-

Immune Modulation: HDAC6 inhibition has been shown to modulate immune responses. For instance, it can suppress the activity of M2-like tumor-associated macrophages, which are known to promote tumor growth.[9]

Quantitative Data for Representative HDAC6 Inhibitors

The following table summarizes key quantitative data for several well-characterized selective HDAC6 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

| Inhibitor | IC50 (HDAC6) | Selectivity vs. HDAC1 | Cell Line/Assay | Reference |

| Tubacin | 4 nM | ~350-fold | In vitro enzymatic assay | [10] |

| Nexturastat A | 5 nM | >1000-fold | In vitro enzymatic assay | [10] |

| SW-100 | 2.3 nM | >1000-fold | In vitro enzymatic assay | [7][10] |

| Ricolinostat (ACY-1215) | 5 nM | ~11-fold | In vitro enzymatic assay | [7] |

| Tubastatin A | 15 nM | >1000-fold | In vitro enzymatic assay | [6] |

Experimental Protocols

The characterization of HDAC6 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

1. In Vitro HDAC6 Enzymatic Assay

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified HDAC6. A common method is a fluorogenic assay.

-

Protocol:

-

Purified recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate, which is a peptide containing an acetylated lysine residue linked to a fluorescent molecule.

-

The test compound (inhibitor) at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

A developer solution is added, which cleaves the deacetylated substrate and releases the fluorophore.

-

The fluorescence is measured using a fluorescence plate reader.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[11][12]

-

2. Western Blot Analysis for Substrate Acetylation

-

Principle: This assay determines the effect of an HDAC6 inhibitor on the acetylation status of its cellular substrates, such as α-tubulin and Hsp90, in cultured cells.

-

Protocol:

-

Culture cells (e.g., a cancer cell line) to an appropriate confluency.

-

Treat the cells with the HDAC6 inhibitor at various concentrations for a specified time.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for acetylated α-tubulin, total α-tubulin, acetylated Hsp90, and total Hsp90. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

Wash the membrane and incubate with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative increase in substrate acetylation.[9]

-

3. Cell Migration Assay (Wound Healing Assay)

-

Principle: This assay assesses the effect of an HDAC6 inhibitor on the migratory capacity of cells, which is a functional consequence of altered microtubule dynamics.

-

Protocol:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells.

-

Add fresh culture medium containing the HDAC6 inhibitor at various concentrations.

-

Image the wound at time zero and at subsequent time points (e.g., every 6-12 hours).

-

Measure the area of the wound at each time point.

-

Calculate the rate of wound closure to determine the effect of the inhibitor on cell migration.

-

Selective inhibition of HDAC6 represents a compelling therapeutic strategy for a variety of diseases. The mechanism of action is centered on the prevention of deacetylation of key cytoplasmic proteins, primarily α-tubulin and Hsp90, leading to the modulation of critical cellular pathways involved in cell motility, protein quality control, and immune responses. The experimental protocols outlined in this guide provide a robust framework for the characterization of novel HDAC6 inhibitors. While specific data for "this compound" is not available, the information presented here on the general mechanism of action and methodologies for studying selective HDAC6 inhibitors serves as a foundational resource for researchers in the field.

References

- 1. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC6 - Wikipedia [en.wikipedia.org]

- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. avstera.com [avstera.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. reactionbiology.com [reactionbiology.com]

The Function of HDAC6 in Neurodegenerative Diseases: An In-Depth Technical Guide

Executive Summary: Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that has emerged as a critical regulator of cellular processes frequently disrupted in neurodegenerative diseases. Unlike other HDACs that primarily target nuclear histones to regulate transcription, HDAC6 modulates a variety of cytoplasmic proteins, including α-tubulin, HSP90, and cortactin.[1][2] Its functions in microtubule-based axonal transport, protein quality control via the aggresome-autophagy pathway, and chaperone-mediated stress responses place it at a central nexus in the pathophysiology of Alzheimer's disease (AD), Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and Huntington's disease (HD).[1][3] However, its role is complex, exhibiting both neuroprotective and neurotoxic potential depending on the disease context.[1][4] This guide provides a detailed examination of the molecular functions of HDAC6, summarizes key quantitative findings from preclinical models, outlines relevant experimental protocols, and explores the therapeutic potential of targeting this multifaceted enzyme.

Introduction to Histone Deacetylase 6 (HDAC6)

HDAC6 is distinguished from other HDAC family members by its unique structural and functional characteristics. It possesses two tandem catalytic domains and a C-terminal zinc finger domain (BUZ domain) that specifically binds to polyubiquitinated proteins.[2][5] Predominantly located in the cytoplasm, its primary substrates are non-histone proteins, making it a key regulator of cytoplasmic biology.[6][7]

Key Substrates and Functions:

-

α-tubulin: HDAC6 is the major deacetylase of α-tubulin at the lysine-40 residue.[8] Deacetylation of α-tubulin destabilizes microtubules, impacting intracellular trafficking and cell motility.[1][9]

-

HSP90 (Heat Shock Protein 90): By deacetylating the chaperone HSP90, HDAC6 regulates its activity, which is crucial for the stability and function of numerous client proteins and the cellular stress response.[1][10]

-

Cortactin: Deacetylation of cortactin by HDAC6 influences the remodeling of the actin cytoskeleton.[1][11]

-

Ubiquitinated Proteins: Through its BUZ domain, HDAC6 binds to misfolded, polyubiquitinated proteins, linking protein degradation pathways to the microtubule network.[5][9]

Core Cellular Functions of HDAC6 in Neuronal Homeostasis

HDAC6 integrates several critical cellular pathways that are essential for neuronal survival and function. Its dysregulation is a common feature across multiple neurodegenerative disorders.[3]

Microtubule Dynamics and Axonal Transport

Neurons rely on a robust microtubule network for the axonal transport of essential cargo, including mitochondria, synaptic vesicles, and neurotrophic factors.[12] HDAC6 directly influences this process by deacetylating α-tubulin.[9] Increased tubulin acetylation is associated with more stable microtubules that serve as preferential tracks for motor proteins like kinesin and dynein, enhancing axonal transport.[13] Conversely, HDAC6 activity can impede this transport, a deficit observed in several neurodegenerative conditions.[1][4]

Figure 1. Core substrates and cellular functions of HDAC6.

Protein Quality Control: The Aggresome-Autophagy Pathway

A hallmark of most neurodegenerative diseases is the accumulation of misfolded protein aggregates. HDAC6 plays a pivotal role in a cellular defense mechanism to clear these toxic proteins.[5][10] When the primary degradation machinery (the ubiquitin-proteasome system) is overwhelmed, HDAC6 binds to polyubiquitinated protein aggregates via its BUZ domain.[9] It then facilitates their transport along microtubules to the microtubule-organizing center (MTOC), where they coalesce into a single large inclusion body called an aggresome.[14] This aggresome is subsequently cleared by the autophagy pathway.[5]

Figure 2. The HDAC6-mediated aggresome-autophagy pathway.

The Role of HDAC6 in Specific Neurodegenerative Diseases

The function of HDAC6 is often disease-specific, with its inhibition or depletion yielding different outcomes in various pathological contexts.

Alzheimer's Disease (AD)

AD is characterized by amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau.[1] HDAC6 expression is significantly increased in the brains of AD patients.[15][16] Its role in AD appears to be a double-edged sword.[1]

-

Detrimental Role: Aβ toxicity is known to impair mitochondrial trafficking. By deacetylating α-tubulin, HDAC6 can exacerbate this transport deficit.[8] Genetic reduction of HDAC6 in an AD mouse model restored α-tubulin acetylation, rescued mitochondrial transport defects, and ameliorated cognitive deficits.[8][17]

-

Protective Role: HDAC6 is involved in the clearance of both Aβ and aggregated tau via the aggresome-autophagy pathway.[18] However, tau can also directly bind to and inhibit HDAC6, which may disrupt this protective clearance mechanism.[1][10]

Therapeutically, the inhibition of HDAC6 is viewed as a promising strategy to restore neuronal transport and improve cognition in AD.[18][19]

Figure 3. HDAC6 inhibition pathway in Alzheimer's disease.

Parkinson's Disease (PD)

In PD, the aggregation of α-synuclein into Lewy bodies is a key pathological feature. HDAC6 is found to co-localize with α-synuclein in these inclusions.[9][20] The role of HDAC6 in PD is controversial. Some studies suggest that its deacetylase activity is essential for its protective effects in clearing α-synuclein aggregates.[20] In contrast, other work indicates that HDAC6 inhibition is neuroprotective.[21] This discrepancy may arise from different experimental models or the complex interplay between HDAC6's roles in protein clearance and axonal transport. Phosphorylated, more active, HDAC6 has also been found in protein aggregates in PD brains.[14]

Amyotrophic Lateral Sclerosis (ALS)

ALS involves the progressive death of motor neurons, frequently associated with cytoplasmic aggregates of proteins like FUS or TDP-43.[12][22] A critical defect in ALS is impaired axonal transport.[23]

-

Role in Transport: In cellular models using iPSCs from FUS-ALS patients, pharmacological inhibition or genetic silencing of HDAC6 successfully restored axonal transport defects of mitochondria and other cargoes.[12] This rescue was linked to a significant increase in α-tubulin acetylation.[12][23]

-

Role in Autophagy: Aggregated TDP-43 has been shown to increase the expression of HDAC6, which in turn impairs the autophagy pathway, suggesting a toxic feedback loop.[24]

Given this strong evidence, HDAC6 inhibition is considered a highly promising therapeutic strategy for ALS.[22][25]

Huntington's Disease (HD)

HD is caused by an expanded polyglutamine tract in the huntingtin (Htt) protein, leading to its aggregation and neuronal toxicity.[26] Defective microtubule-based transport of crucial molecules like brain-derived neurotrophic factor (BDNF) is a known pathogenic mechanism.[13][27]

-

Initial Promise: Early studies showed that pan-HDAC inhibitors, and later HDAC6-specific inhibitors, could increase tubulin acetylation and rescue transport deficits in cellular models of HD.[13][28]

-

Contradictory In Vivo Data: Despite the promising in vitro results, the genetic depletion of HDAC6 in the R6/2 mouse model of HD failed to modify disease progression, motor deficits, or the load of Htt aggregates, even though it successfully increased brain-wide tubulin acetylation.[26][27] This suggests that while HDAC6 modulates pathways relevant to HD, its inhibition alone may not be sufficient to alter the disease course, making it a lower priority target for HD compared to other neurodegenerative conditions.[26]

Quantitative Data Summary

The following tables summarize the key outcomes of HDAC6 modulation in preclinical models of various neurodegenerative diseases.

Table 1: HDAC6 Modulation in Alzheimer's Disease Models

| Model System | Intervention | Phenotype Measured | Outcome | Citation(s) |

|---|---|---|---|---|

| APPPS1-21 Mouse Model | Genetic knockout of HDAC6 | Learning and Memory (Morris Water Maze) | Cognitive deficits restored | [8][17] |

| APPPS1-21 Mouse Model | Genetic knockout of HDAC6 | Hippocampal α-tubulin Acetylation | Significantly increased | [8] |

| Primary Hippocampal Neurons | HDAC6 knockout | Aβ-induced Mitochondrial Trafficking Impairment | Neurons rendered resistant to impairment | [8] |

| rTg4510 Tauopathy Mouse | Tubastatin A (HDAC6 inhibitor) | Spatial Navigation Performance | Impairment rescued | [29] |

| rTg4510 Tauopathy Mouse | Tubastatin A (HDAC6 inhibitor) | Total Tau Levels | Significantly reduced |[29] |

Table 2: HDAC6 Modulation in ALS and HD Models

| Model System | Intervention | Phenotype Measured | Outcome | Citation(s) |

|---|---|---|---|---|

| FUS-ALS Patient iPSC-derived Motor Neurons | Pharmacological HDAC6 inhibition | Axonal Transport of Mitochondria & ER | Defects restored | [12] |

| FUS-ALS Patient iPSC-derived Motor Neurons | Genetic silencing of HDAC6 | Axonal Transport Defects | Defects corrected | [12][22] |

| R6/2 Mouse Model of HD | Genetic knockout of HDAC6 | Brain α-tubulin Acetylation | Markedly increased | [26][27] |

| R6/2 Mouse Model of HD | Genetic knockout of HDAC6 | Disease Progression / Motor Phenotype | No effect observed | [26] |

| R6/2 Mouse Model of HD | Genetic knockout of HDAC6 | Mutant Htt Aggregate Load | No change observed | [26] |

| Striatal Cell Lines (HD model) | Trichostatin A (pan-HDACi) | BDNF Vesicular Transport | Increased via HDAC6 inhibition |[13] |

Key Experimental Protocols

Investigating the function of HDAC6 requires specific assays to measure its enzymatic activity and its effect on downstream targets.

Fluorometric HDAC6 Activity Assay

This protocol describes a common method for quantifying HDAC6 enzymatic activity from cell or tissue lysates using a commercial kit.[30]

Principle: The assay uses a specific fluorogenic substrate containing an acetylated lysine. HDAC6 in the sample deacetylates the substrate. A developer is then added, which specifically recognizes the deacetylated lysine and cleaves the peptide to release a fluorophore (e.g., AFC), which is quantified.[31]

Methodology:

-

Sample Preparation: Homogenize ~10 mg of tissue or 1-2 million cells in ice-cold HDAC6 Lysis Buffer. Incubate on ice for 5-10 minutes.

-

Clarification: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

-

Assay Plate Setup: In a 96-well white plate, add 1-10 µL of lysate per well. Include wells for a negative control (no lysate), a positive control (recombinant human HDAC6), and an inhibitor control (lysate pre-incubated with an HDAC6 inhibitor like Tubastatin A). Adjust the total volume in each well to 50 µL with HDAC6 Assay Buffer.

-

Reaction Initiation: Prepare a Substrate Mix containing the fluorogenic HDAC6 substrate. Add 50 µL of the Substrate Mix to each well (except background controls).

-

Incubation: Mix well, cover the plate, and incubate at 37°C for 30-60 minutes.

-

Development: Stop the reaction by adding 10 µL of Developer solution to each well. Incubate at 37°C for an additional 10-15 minutes.

-

Measurement: Read the fluorescence on a microplate reader at the appropriate wavelengths (e.g., Ex/Em = 380/490 nm for AFC).

-

Calculation: HDAC6 activity is calculated based on a standard curve generated with the free fluorophore and normalized to the amount of protein in the lysate.

Western Blot Analysis of α-Tubulin Acetylation

This is the standard method to assess the downstream effect of HDAC6 modulation on its primary substrate, α-tubulin.

Figure 4. Workflow for Western blot analysis of tubulin acetylation.

Methodology:

-

Cell Culture and Treatment: Plate neuronal cells and treat with a selective HDAC6 inhibitor (e.g., Tubastatin A, ACY-1215) or vehicle control (DMSO) for a specified time (e.g., 6-24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and resolve on a 10% SDS-polyacrylamide gel.

-

Western Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies:

-

Mouse anti-acetylated-α-tubulin (Lys40)

-

Rabbit anti-α-tubulin (as a loading control)

-

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated anti-mouse and anti-rabbit secondary antibodies. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of acetylated-α-tubulin to total α-tubulin for each sample to determine the effect of the inhibitor.

Therapeutic Implications and Future Directions

HDAC6 has emerged as a compelling, albeit complex, therapeutic target for neurodegenerative diseases.[1][4] The rationale for its inhibition is strongest in conditions where axonal transport defects are a primary pathogenic driver, such as ALS and AD.[8][23] Several selective HDAC6 inhibitors are in various stages of preclinical and clinical development.[16][18]

Challenges and Opportunities:

-

Selectivity and Brain Penetrance: A key challenge is developing potent and highly selective inhibitors that can efficiently cross the blood-brain barrier to engage the target in the CNS.[32]

-

Disease-Specific Roles: The contradictory findings in HD models highlight that HDAC6's role is not universally the same across all neurodegenerative diseases.[26] A thorough understanding of its function in each specific pathology is crucial.

-

Balancing Functions: Therapeutic strategies may need to selectively target the deacetylase activity of HDAC6 while preserving its potentially beneficial ubiquitin-binding functions related to protein clearance.[1][3]

Future research will focus on developing next-generation, CNS-penetrant HDAC6 inhibitors and validating their efficacy in more advanced animal models.[19] Furthermore, identifying biomarkers to track target engagement and therapeutic response in patients will be essential for the successful clinical translation of HDAC6-targeted therapies.

References

- 1. dovepress.com [dovepress.com]

- 2. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. To prevent neurodegeneration: HDAC6 uses different strategies for different challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC6 in Diseases of Cognition and of Neurons [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone Deacetylase 6 and the Disease Mechanisms of α-Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cell-stress.com [cell-stress.com]

- 13. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation | Journal of Neuroscience [jneurosci.org]

- 14. Phospho-HDAC6 Gathers Into Protein Aggregates in Parkinson’s Disease and Atypical Parkinsonisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of HDAC6 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease. [diagenode.com]

- 18. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. targetals.org [targetals.org]

- 23. Therapeutic potential of HDAC6 in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. HDAC6 and TDP-43 promote autophagy impairment in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. sciencedaily.com [sciencedaily.com]

- 26. Hdac6 Knock-Out Increases Tubulin Acetylation but Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]

- 27. Hdac6 knock-out increases tubulin acetylation but does not modify disease progression in the R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Targeting Huntington’s disease through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 30. assaygenie.com [assaygenie.com]

- 31. bpsbioscience.com [bpsbioscience.com]

- 32. Selective HDAC6 Inhibitors for Neurodegenerative Disease | Research & Innovation [research.utoronto.ca]

An In-depth Technical Guide on Chemical Probes for HDAC6 Function

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme implicated in a wide range of cellular processes, making it a compelling therapeutic target for various diseases, including cancer and neurodegenerative disorders. The development of selective chemical probes is crucial for dissecting its complex biology. This guide provides a comprehensive overview of the principles, data, and methodologies associated with using a chemical probe to investigate HDAC6 function. While the specific entity "Hdac6-IN-11" is not documented in readily available scientific literature, this whitepaper will utilize the well-characterized, fluorescent chemical probe 6b as a prime exemplar to illustrate the core requirements of a robust HDAC6 probe.

Introduction to HDAC6 and Chemical Probes

Histone deacetylase 6 (HDAC6) is a member of the Class IIb HDAC family, distinguished by its cytoplasmic localization and two functional catalytic domains.[1] Unlike other HDACs that primarily target histone proteins within the nucleus, HDAC6 deacetylates a variety of non-histone substrates.[1] Key substrates include α-tubulin, the chaperone protein Hsp90, and the actin-remodeling protein cortactin.[1] Through these interactions, HDAC6 is a critical regulator of cell motility, protein quality control via the aggresome pathway, and intracellular transport.[1]

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the interrogation of that protein's biological function with high precision. An ideal chemical probe for HDAC6 should exhibit high potency and selectivity, possess cell permeability, demonstrate target engagement in cellular and in vivo models, and ideally have a structurally similar but inactive negative control for rigorous experimental validation.

Featured Chemical Probe: Fluorescent Inhibitor 6b

As information on "this compound" is unavailable, we will focus on compound 6b , a well-documented fluorescent and selective HDAC6 inhibitor that serves as an excellent model for a chemical probe.[1] Probe 6b was developed by combining the fluorophore of a known pan-HDAC inhibitor with the para-N-hydroxybenzamide fragment of Tubastatin A, a known selective HDAC6 inhibitor.[1] This design confers both HDAC6 selectivity and intrinsic fluorescence, allowing for direct visualization of the target within cellular contexts.[1][2]

Quantitative Data and Selectivity Profile

The defining characteristic of a chemical probe is its selectivity for the intended target over other related proteins. The inhibitory activity of probe 6b has been quantified against a panel of zinc-dependent HDACs, demonstrating significant selectivity for HDAC6.

Table 1: In Vitro Inhibitory Activity (IC₅₀) of Chemical Probe 6b against HDAC Isoforms

| HDAC Isoform | IC₅₀ (nM)[1] | Selectivity Ratio (vs. HDAC6) |

|---|---|---|

| HDAC6 | 4.2 | 1 |

| HDAC1 | 590 | >140-fold |

| HDAC2 | >3000 | >714-fold |

| HDAC3 | 890 | >211-fold |

| HDAC8 | >5000 | >1190-fold |

| HDAC10 | 28 | ~7-fold |

| HDAC11 | >5000 | >1190-fold |

Data sourced from reference[1]. Selectivity is calculated as IC₅₀ (off-target) / IC₅₀ (HDAC6).

Table 2: Cellular Activity of Representative HDAC6 Inhibitors

| Compound | Assay | Cell Line | Effective Concentration | Outcome |

|---|---|---|---|---|

| 6b | Western Blot for Acetylated α-tubulin | HeLa | 1 µM | Increased acetylated α-tubulin, no change in acetylated Histone H4.[1] |

| Tubastatin A | Western Blot for Acetylated α-tubulin | THP-1 | 1 µM | Induced α-tubulin hyperacetylation.[3] |

| ACY-1215 | Cell Cycle Analysis | A549 | Not Specified | G2 phase arrest and increased apoptosis.[4] |

| WT161 | High-Content Imaging | Not Specified | Not Specified | Selectively increases acetylated α-tubulin with little effect on global lysine acetylation.[5] |

Signaling Pathways and Logical Frameworks

Visualizing the complex interactions and experimental logic is essential for understanding the role of an HDAC6 probe.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of findings. Below are summaries of key experimental protocols used to characterize HDAC6 chemical probes.

A. In Vitro HDAC Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory potency of a compound on recombinant HDAC enzymes.

-

Objective: To determine the IC₅₀ value of the probe against HDAC6 and other HDAC isoforms.

-

Materials: Recombinant human HDAC enzymes, fluorogenic peptide substrate (e.g., from p53 residues), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), developer solution (e.g., Trypsin with Trichostatin A to stop the reaction), test compound (e.g., 6b ), and a multi-well plate reader.

-

Procedure:

-

Prepare serial dilutions of the chemical probe in assay buffer.

-

In a 96-well plate, add the recombinant HDAC enzyme, the diluted probe, and the fluorogenic substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the enzymatic reaction by adding the developer solution. This step also cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation/emission at 360/460 nm).

-

Calculate the percentage of inhibition for each probe concentration relative to a DMSO control and plot the data to determine the IC₅₀ value.[1]

-

B. Cellular Target Engagement Assay (Western Blot for α-Tubulin Acetylation)

This assay confirms that the probe engages and inhibits HDAC6 within a cellular context.

-

Objective: To measure the increase in acetylation of α-tubulin, a primary HDAC6 substrate, following treatment with the probe.

-

Materials: Cell line (e.g., HeLa, MDA-MB-231), cell culture medium, the chemical probe, lysis buffer, primary antibodies (anti-acetylated-α-tubulin, anti-α-tubulin or anti-GAPDH as a loading control), and secondary antibodies.

-

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with varying concentrations of the chemical probe (e.g., 0.1 to 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Harvest and lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against acetylated α-tubulin overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for a loading control (total α-tubulin or GAPDH) to ensure equal protein loading.[1][6]

-

C. In Vivo Xenograft Model for Anti-Tumor Activity

This assay evaluates the therapeutic potential and in vivo efficacy of the HDAC6 probe.

-

Objective: To assess the ability of the probe to inhibit tumor growth in a living organism.

-

Materials: Immunocompromised mice (e.g., nude mice), cancer cell line (e.g., colorectal cancer cells), the chemical probe formulated for in vivo administration, vehicle control.

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the chemical probe (e.g., ACY-1215) or vehicle control via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) on a defined schedule.[7]

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement, histopathology).[7]

-

Conclusion

The study of HDAC6 function is paramount to understanding numerous disease states and developing novel therapeutics. While the specific probe "this compound" remains elusive in public literature, the principles of developing and validating such a tool are well-established. By using potent, selective, and well-characterized chemical probes like the fluorescent inhibitor 6b , researchers can effectively dissect HDAC6-mediated signaling pathways, validate its role in pathological processes, and accelerate the discovery of next-generation drugs. The rigorous application of the quantitative and methodological frameworks outlined in this guide is essential for generating robust and reproducible data in this exciting field of research.

References

- 1. Discovery of a fluorescent probe with HDAC6 selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 3. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]

- 5. pnas.org [pnas.org]

- 6. A highly HDAC6-selective inhibitor acts as a fluorescent probe - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. HDAC6 inhibitor ACY-1215 enhances STAT1 acetylation to block PD-L1 for colorectal cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Histone Deacetylase 6 (HDAC6) Inhibitor: Tubastatin A

Disclaimer: Initial searches for a compound specifically named "Hdac6-IN-11" did not yield any publicly available information. It is possible that this is an internal compound designation not yet in the public domain or a misnomer. Therefore, this guide focuses on a well-characterized, potent, and selective HDAC6 inhibitor, Tubastatin A , to provide researchers, scientists, and drug development professionals with a comprehensive technical overview in line with the requested format and depth.

Discovery and Synthesis

Tubastatin A was rationally designed and first reported in 2010 as a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] The design was based on a homology model of the HDAC6 active site, which indicated a wider rim region compared to other HDAC isoforms, allowing for the accommodation of a larger capping group.[3] This structural insight led to the synthesis of a series of compounds with a tetrahydro-γ-carboline capping group, culminating in the identification of Tubastatin A, which features a phenylhydroxamate as the zinc-binding group (ZBG).[3] The synthesis of Tubastatin A and its derivatives has been described in the scientific literature.[4][5]

Mechanism of Action and Signaling Pathways

Tubastatin A exerts its biological effects primarily through the selective inhibition of HDAC6, a unique class IIb histone deacetylase predominantly located in the cytoplasm.[6] Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6 has a number of non-histone substrates.[1][7] The primary and most well-studied mechanism of action of Tubastatin A is the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its substrates.[1]

One of the key substrates of HDAC6 is α-tubulin.[3] By inhibiting HDAC6, Tubastatin A increases the acetylation of α-tubulin, which in turn affects microtubule dynamics and function.[3] This has implications for various cellular processes, including intracellular transport, cell motility, and autophagy.[6][7]

Another important substrate of HDAC6 is the heat shock protein 90 (Hsp90).[1] Deacetylation of Hsp90 by HDAC6 is crucial for its chaperone activity, which is responsible for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[1] Inhibition of HDAC6 by Tubastatin A can disrupt the Hsp90 chaperone cycle, leading to the degradation of its client proteins.

Recent studies have also suggested that Tubastatin A may have effects on other HDACs and sirtuins, particularly at higher concentrations, indicating that its mechanism of action might be more complex than initially thought.[6][7][8]

Signaling Pathway Diagram

Quantitative Data

Tubastatin A is a highly potent inhibitor of HDAC6 with an IC50 in the low nanomolar range. It exhibits significant selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs.

| Target | IC50 (nM) | Selectivity vs. HDAC6 | Reference |

| HDAC6 | 15 | - | [1][9][10] |

| HDAC1 | >15,000 | >1000-fold | [11] |

| HDAC2 | >15,000 | >1000-fold | [10] |

| HDAC3 | >15,000 | >1000-fold | [10] |

| HDAC4 | >30,000 | >2000-fold | [10] |

| HDAC5 | >30,000 | >2000-fold | [10] |

| HDAC7 | >30,000 | >2000-fold | [10] |

| HDAC8 | 855 | ~57-fold | [9][10] |

| HDAC9 | >30,000 | >2000-fold | [10] |

| HDAC10 | Variable | Variable | [3][12] |

| HDAC11 | >15,000 | >1000-fold | [10] |

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

In Vitro HDAC6 Enzymatic Inhibition Assay

This protocol describes a general procedure for determining the in vitro inhibitory activity of a compound against HDAC6 using a commercially available fluorogenic substrate.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Tubastatin A in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of Tubastatin A in assay buffer to achieve the desired final concentrations.

-

Reconstitute the HDAC6 enzyme, fluorogenic substrate, and developer solution according to the manufacturer's instructions.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to each well.

-

Add the diluted Tubastatin A or vehicle (DMSO) to the appropriate wells.

-

Add the HDAC6 enzyme to all wells except the "no enzyme" control.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate at room temperature for 15 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percent inhibition for each concentration of Tubastatin A relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot Analysis of α-Tubulin Acetylation

This protocol outlines the procedure for detecting changes in the acetylation of α-tubulin in cultured cells following treatment with Tubastatin A.[13][14]

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Tubastatin A or vehicle (DMSO) for the desired time period (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

To control for protein loading, strip the membrane and re-probe with a primary antibody against total α-tubulin or a housekeeping protein like GAPDH.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the acetylated α-tubulin band to the intensity of the total α-tubulin or loading control band to determine the relative change in acetylation.[15]

-

References

- 1. apexbt.com [apexbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of fluorinated tubastatin A derivatives with bi-, tri-, and tetracyclic cap groups: molecular docking with HDAC6 and evaluation of in vitro antitumor activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of fluorinated tubastatin A derivatives with bi-, tri-, and tetracyclic cap groups: molecular docking with HDAC6 and evaluation of in vitro antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes | Aging [aging-us.com]

- 8. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Development of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. researchgate.net [researchgate.net]

Investigating the Cytoplasmic Targets of Selective HDAC6 Inhibition: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "Hdac6-IN-11" requested for this analysis is not documented in publicly available scientific literature. Therefore, this guide focuses on the established cytoplasmic targets of Histone Deacetylase 6 (HDAC6) and the effects of well-characterized, potent, and selective HDAC6 inhibitors such as Ricolinostat (ACY-1215) , Tubastatin A , and Nexturastat A . The data and methodologies presented are representative of the investigative process for any selective HDAC6 inhibitor.

Executive Summary

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC that regulates numerous critical cellular processes through the deacetylation of non-histone protein substrates. Its role in cell motility, protein quality control, and signaling has made it a prominent target for therapeutic development in oncology and neurodegenerative diseases. This document provides a comprehensive technical overview of the primary cytoplasmic targets of HDAC6 and the experimental framework for evaluating selective inhibitors. It includes quantitative data on inhibitor selectivity, detailed experimental protocols for target validation, and graphical representations of key cellular pathways and investigative workflows.

Quantitative Data: Selectivity and Cellular Activity of HDAC6 Inhibitors

The efficacy of a targeted inhibitor is defined by its potency and selectivity. The following tables summarize the inhibitory activity of representative HDAC6 inhibitors against a panel of HDAC isoforms and their effects on the primary cytoplasmic substrate, α-tubulin.

Table 1: Inhibitor Selectivity Profile (IC50 in nM)

This table presents the half-maximal inhibitory concentrations (IC50) for well-characterized HDAC6 inhibitors against multiple HDAC isoforms. High selectivity is indicated by a low IC50 for HDAC6 and significantly higher values for other isoforms.

| Inhibitor | HDAC6 | HDAC1 | HDAC2 | HDAC3 | HDAC8 | HDAC10 | HDAC11 | Selectivity (Fold vs. HDAC1) |

| Ricolinostat (ACY-1215) | 5 | 64 | 74 | 68 | 205 | 179 | >10,000 | ~13x |

| Tubastatin A | 15 | >15,000 | >15,000 | >15,000 | 855 | >15,000 | >15,000 | >1000x[1][2] |

| Nexturastat A | 5 | 955 | 1810 | 1290 | >30,000 | - | - | >190x[1] |

Table 2: Cellular Activity on Cytoplasmic Target Acetylation

This table summarizes the cellular effects of selective HDAC6 inhibitors on the acetylation of α-tubulin, a key cytoplasmic substrate.

| Inhibitor | Cell Line | Concentration for Tubulin Hyperacetylation | Effect on Histone H3 Acetylation | Reference |

| Ricolinostat (ACY-1215) | Various | 100 nM - 1 µM | Minimal to no change at selective doses | [3] |

| Tubastatin A | Striatal Cells, A549 | 2.5 µM - 6 µM | No change at selective doses | [4][5] |

| Nexturastat A | Various | ~1 µM | No change at selective doses | [1] |

Key Cytoplasmic Targets and Signaling Pathways

HDAC6's primary functions are mediated through the deacetylation of a select group of cytoplasmic proteins. Inhibition of HDAC6 leads to the hyperacetylation of these substrates, modulating their function and downstream signaling pathways.

-

α-Tubulin : The most well-established substrate of HDAC6. Acetylation of α-tubulin on lysine-40 (K40) is associated with microtubule stability and flexibility.[6] HDAC6-mediated deacetylation promotes microtubule dynamics. Inhibition of HDAC6 increases tubulin acetylation, which in turn enhances microtubule-based transport, a process critical for neuronal health and implicated in clearing protein aggregates.[4]

-

Cortactin : An actin-binding protein involved in actin polymerization and cell motility. Deacetylation of cortactin by HDAC6 enhances its ability to bind F-actin, promoting cell migration and invasion.[7]

-

Hsp90 (Heat shock protein 90) : A molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. HDAC6-mediated deacetylation is required for the full chaperone activity of Hsp90. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, destabilization of its client proteins, and can induce apoptosis in cancer cells.

-

Aggresome and Autophagy Machinery : HDAC6 plays a vital role in protein quality control. It contains a ubiquitin-binding domain that allows it to recognize and bind misfolded, ubiquitinated proteins.[8] HDAC6 then transports this cargo along microtubule tracks to form an aggresome, which is subsequently cleared by autophagy. This process is dependent on both the deacetylase and ubiquitin-binding functions of HDAC6.

Below is a diagram illustrating the central role of HDAC6 in cytoplasmic signaling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. embopress.org [embopress.org]

- 7. researchgate.net [researchgate.net]

- 8. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

Hdac6-IN-11 and Its Implications for Cancer Research: A Technical Guide

Disclaimer: Publicly available information specifically identifying "Hdac6-IN-11" with detailed experimental data is limited. Therefore, this guide utilizes data from representative selective Histone Deacetylase 6 (HDAC6) inhibitors to provide a comprehensive overview of their core functions, experimental evaluation, and implications in cancer research, which are expected to be analogous to this compound.

Introduction to HDAC6 and Its Role in Cancer

Histone deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily located in the cytoplasm. Unlike other HDACs that mainly target histone proteins to regulate gene expression, HDAC6's primary substrates are non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90). This distinct substrate specificity positions HDAC6 as a critical regulator of various cellular processes implicated in cancer development and progression.

HDAC6's enzymatic activity involves the removal of acetyl groups from its target proteins. Deacetylation of α-tubulin by HDAC6 affects microtubule dynamics, which is crucial for cell motility, migration, and invasion – key processes in cancer metastasis. By deacetylating Hsp90, HDAC6 influences the stability and function of numerous oncogenic client proteins that are vital for cancer cell survival, proliferation, and resistance to therapy.

The overexpression of HDAC6 has been observed in various cancers, including breast, lung, ovarian, and colon cancer, often correlating with poor prognosis. Consequently, the development of selective HDAC6 inhibitors has emerged as a promising therapeutic strategy in oncology. These inhibitors aim to block the catalytic activity of HDAC6, leading to the hyperacetylation of its substrates and subsequently disrupting cancer cell functions.

Quantitative Data on Selective HDAC6 Inhibitors

The following tables summarize the in vitro activity of representative selective HDAC6 inhibitors against various HDAC isoforms and their anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Representative HDAC6 Inhibitors

| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) |

| Compound 8g | 21 | >1000 | >1000 | >47 |

| Compound 27f | 8 | 22 | - | 2.75 |

| Compound 39f | 14 | 9 | - | 0.64 |

| JAHA Analog 10 | 0.09 | 7 | 1410 | 77.8 |

Data compiled from multiple sources.

Table 2: Anti-proliferative Activity of Representative HDAC6 Inhibitors

| Compound | Cell Line | Cancer Type | GI50/IC50 (µM) |

| Compound 8g | A549 | Lung Cancer | 2.5 |

| H1299 | Lung Cancer | 1.8 | |

| HCT116 | Colon Cancer | 3.2 | |

| Compound 27f | K562 | Leukemia | 1.25 |

| MV4-11 | Leukemia | 0.79 | |

| HEL | Leukemia | 1.88 | |

| Compound 39f | K562 | Leukemia | 2.15 |

| MV4-11 | Leukemia | 1.33 | |

| HEL | Leukemia | 4.42 | |

| JAHA Analog 10 | K562 | Leukemia | - |

| MCF7 | Breast Cancer | Induces cell cycle arrest |

Data compiled from multiple sources.

Experimental Protocols

This section details the methodologies for key experiments used to characterize selective HDAC6 inhibitors.

In Vitro HDAC Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific HDAC enzyme by 50% (IC50).

Materials:

-

Recombinant human HDAC enzymes (HDAC1, HDAC6, HDAC8)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and trypsin)

-

Test compounds (HDAC6 inhibitors)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the recombinant HDAC enzyme and the test compound at various concentrations.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a further specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for a specified time (e.g., 15 minutes).

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor).

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT or SRB Assay)

Objective: To assess the anti-proliferative effect of HDAC6 inhibitors on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT116, K562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds (HDAC6 inhibitors)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution

-

Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

-

96-well clear microplates

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

For MTT assay: a. Add MTT solution to each well and incubate for 2-4 hours. b. Remove the medium and add solubilization buffer to dissolve the formazan crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

For SRB assay: a. Fix the cells with trichloroacetic acid (TCA). b. Stain the cells with SRB solution. c. Wash with 1% acetic acid to remove unbound dye. d. Solubilize the bound dye with 10 mM Tris base. e. Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration.

-

Determine the GI50 or IC50 values (concentration causing 50% inhibition of cell growth) from the dose-response curves.

Western Blot Analysis for α-Tubulin Acetylation

Objective: To confirm the intracellular target engagement of HDAC6 inhibitors by measuring the acetylation level of its substrate, α-tubulin.

Materials:

-

Cancer cell lines

-

Test compounds (HDAC6 inhibitors)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cancer cells with the test compounds for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the protein extracts.

-

Quantify the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total α-tubulin as a loading control.

-

Quantify the band intensities to determine the relative increase in α-tubulin acetylation upon inhibitor treatment.

Visualizations of Signaling Pathways and Workflows

HDAC6 Inhibition and Its Downstream Effects

Caption: Mechanism of action of a selective HDAC6 inhibitor.

Experimental Workflow for Characterizing an HDAC6 Inhibitor

Caption: A typical workflow for the preclinical evaluation of an HDAC6 inhibitor.

Logical Relationship of HDAC6 in the Tumor Microenvironment

Caption: The role of HDAC6 inhibition in modulating the tumor immune microenvironment.

Implications for Cancer Research and Drug Development

The selective inhibition of HDAC6 presents a multifaceted approach to cancer therapy. By targeting key cellular machinery involved in cell motility, protein quality control, and survival, HDAC6 inhibitors can directly impede tumor growth and metastasis. The hyperacetylation of α-tubulin disrupts the dynamic instability of microtubules, thereby impairing the ability of cancer cells to migrate and invade surrounding tissues. Furthermore, the inhibition of Hsp90's chaperone function leads to the degradation of numerous oncoproteins, triggering apoptosis and cell cycle arrest in cancer cells.

Beyond its direct effects on tumor cells, HDAC6 inhibition also has profound implications for the tumor microenvironment. Recent studies have shown that HDAC6 activity in cancer cells can promote the polarization of macrophages towards an M2 phenotype, which is associated with immunosuppression and tumor progression. By inhibiting HDAC6, it is possible to shift the balance towards a pro-inflammatory M1 macrophage phenotype, thereby enhancing the anti-tumor immune response.

The high therapeutic window of selective HDAC6 inhibitors, attributed to the non-essential role of HDAC6 in normal cell viability, makes them attractive candidates for clinical development. They can be explored as monotherapies or in combination with other anti-cancer agents, such as chemotherapy, targeted therapy, and immunotherapy, to enhance their efficacy and overcome drug resistance.

Preliminary Studies on Selective HDAC6 Inhibition in Alzheimer's Disease Models: A Technical Guide

Disclaimer: As of November 2025, publicly available research specifically detailing "Hdac6-IN-11" in Alzheimer's disease models is limited. This guide, therefore, provides a comprehensive overview based on preliminary studies of other selective Histone Deacetylase 6 (HDAC6) inhibitors in preclinical Alzheimer's models, offering a framework for understanding the potential therapeutic strategy.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline.[1][2][3] Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, has emerged as a promising therapeutic target in AD.[4][5] HDAC6 deacetylates non-histone proteins, including α-tubulin and cortactin, playing a crucial role in microtubule dynamics, mitochondrial trafficking, and protein quality control.[6][7] Inhibition of HDAC6 is hypothesized to restore microtubule stability, enhance the clearance of misfolded proteins like tau, and ameliorate cognitive deficits.[4][6] This technical guide summarizes the current understanding of selective HDAC6 inhibition in AD models, presenting key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Data Presentation: Effects of Selective HDAC6 Inhibitors in Alzheimer's Models

The following tables summarize quantitative data from preclinical studies on the effects of selective HDAC6 inhibitors in various mouse models of Alzheimer's disease.

Table 1: Effects of HDAC6 Inhibition on Cognitive Function

| Inhibitor | Mouse Model | Age of Treatment (months) | Duration of Treatment | Behavioral Test | Key Finding | Reference |

| Tubastatin A | rTg4510 (tauopathy) | 5 | 2 months | Morris Water Maze | Rescued impaired spatial navigation performance. | [8] |

| ACY-1215 (Ricolinostat) | Cisplatin-induced cognitive impairment | Not specified | Not specified | Not specified | Ameliorated behavioral deficits. | [9] |

| Genetic Reduction of HDAC6 | APPPS1-21 (amyloidopathy) | 8 | Lifelong | Associative and Spatial Memory Tests | Restored learning and memory. | [10][11] |

Table 2: Effects of HDAC6 Inhibition on Amyloid-beta Pathology

| Inhibitor | Mouse Model | Age of Treatment (months) | Duration of Treatment | Assay | Key Finding | Reference |

| Genetic Reduction of HDAC6 | APPPS1-21 | 8 | Lifelong | Immunohistochemistry | No significant change in amyloid-beta plaque load. | [12] |

| HDAC6i PB118 | 3D-AD human neural culture model | Not applicable | Not specified | Not specified | Clears Aβ deposits by upregulating phagocytosis. | [12] |

Table 3: Effects of HDAC6 Inhibition on Tau Pathology

| Inhibitor | Mouse Model | Age of Treatment (months) | Duration of Treatment | Assay | Key Finding | Reference |

| Tubastatin A | rTg4510 | 5 | 2 months | Western Blot, Histology | Reduced total tau levels. | [8] |

| CKD-504 | ADLPAPT (Aβ and tau) | Not specified | Not specified | Western Blot | Reduced pathological tau. | [13] |

| Genetic Reduction of HDAC6 | Wild-type neurons | Not applicable | Not applicable | Immunocytochemistry | Suppressed neuritic tau bead formation. | [14] |

Table 4: Effects of HDAC6 Inhibition on Cellular and Molecular Markers

| Inhibitor | Model System | Treatment Details | Biomarker | Key Finding | Reference |

| Genetic Reduction of HDAC6 | APPPS1-21 mice | 8 months old | α-tubulin acetylation | Increased α-tubulin acetylation. | [10][11] |

| Genetic Reduction of HDAC6 | Primary neurons from APPPS1-21 mice | In vitro | Mitochondrial trafficking | Rescued Aβ-induced deficits in mitochondrial transport. | [10][11] |

| ACY-1215 (Ricolinostat) | Cisplatin-treated mice | Not specified | Mitochondrial transport | Diminished impairment of mitochondrial transport. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of HDAC6 inhibitors for Alzheimer's disease.

Morris Water Maze for Spatial Learning and Memory

The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[15]

Materials:

-

Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.

-

Escape platform (10 cm in diameter) submerged 1 cm below the water surface.

-

Video tracking system and software.

-

High-contrast spatial cues placed around the room.

Procedure:

-

Habituation (Day 1): Allow mice to swim freely in the pool for 60 seconds without the platform. Then, guide them to a visible platform.

-

Visible Platform Training (Day 2): The platform is marked with a visible cue and placed in a different quadrant for each of the four trials. This assesses for any visual or motor deficits.

-

Hidden Platform Training (Days 3-7): The platform is hidden in a constant location. For each trial, the mouse is released from one of four starting positions. The trial ends when the mouse finds the platform or after 60 seconds. If the mouse fails to find the platform, it is guided to it. Mice are given four trials per day with an inter-trial interval of 15-20 minutes.

-

Probe Trial (Day 8): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

Data Analysis:

-

Acquisition Phase: Escape latency (time to find the platform) and path length are analyzed across training days.

-

Probe Trial: Percentage of time spent in the target quadrant and the number of platform crossings are measured to assess spatial memory retention.

Immunohistochemistry for Aβ Plaques and Phosphorylated Tau

Immunohistochemistry (IHC) is used to visualize the distribution and load of Aβ plaques and phosphorylated tau in brain tissue.[9][16]

Materials:

-

Paraffin-embedded or frozen brain sections (10-40 µm thick).

-

Primary antibodies: anti-Aβ (e.g., 6E10, 4G8) and anti-phospho-tau (e.g., AT8, PHF-1).

-

Biotinylated secondary antibodies.

-

Avidin-biotin-peroxidase complex (ABC) kit.

-

3,3'-Diaminobenzidine (DAB) substrate.

-

Microscope.

Procedure:

-

Deparaffinization and Rehydration: For paraffin sections, deparaffinize in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: For Aβ staining, incubate sections in 90% formic acid for 5-10 minutes. For phospho-tau, use a citrate buffer-based heat-induced epitope retrieval method.

-

Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Signal Amplification: Incubate with the ABC reagent for 1 hour.

-

Visualization: Develop the signal with DAB substrate.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

Data Analysis:

-

The number and area of plaques or tangles are quantified using image analysis software (e.g., ImageJ) in specific brain regions like the hippocampus and cortex.

Western Blot for α-Tubulin Acetylation

Western blotting is used to quantify the levels of acetylated α-tubulin, a direct substrate of HDAC6.[17][18][19]

Materials:

-

Brain tissue lysates.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis:

-

The band intensity for acetylated-α-tubulin is normalized to the intensity of total α-tubulin.

Mitochondrial Trafficking Assay in Primary Neurons

This assay assesses the movement of mitochondria along axons, a process often impaired in AD.[2][20]

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons).

-

MitoTracker Red CMXRos or other mitochondrial-specific fluorescent dyes.

-

Live-cell imaging microscope with a temperature- and CO2-controlled chamber.

-

Image analysis software.

Procedure:

-

Neuronal Culture: Culture primary neurons on glass-bottom dishes.

-

Mitochondrial Labeling: Incubate neurons with MitoTracker Red (50-100 nM) for 15-30 minutes.

-

Live-Cell Imaging: Acquire time-lapse images of axons at a rate of 1 frame every 2-5 seconds for 5-10 minutes.

-

Treatment: Treat neurons with oligomeric Aβ with or without the HDAC6 inhibitor.

-

Image Acquisition: Repeat the time-lapse imaging after treatment.

Data Analysis:

-

Generate kymographs from the time-lapse videos to visualize mitochondrial movement over time and distance.

-

Quantify the number of moving mitochondria (anterograde and retrograde), their velocity, and the percentage of stationary mitochondria.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of HDAC6 Inhibition in Alzheimer's Disease

References

- 1. Immunohistochemistry (IHC) [bio-protocol.org]

- 2. m.youtube.com [m.youtube.com]

- 3. 4.3.4. Morris Water Maze (MWM) [bio-protocol.org]

- 4. youtube.com [youtube.com]

- 5. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]

- 6. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cyagen.com [cyagen.com]

- 11. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Structure-Based Discovery of A Small Molecule Inhibitor of Histone Deacetylase 6 (HDAC6) that Significantly Reduces Alzheimer's Disease Neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdc-berlin.de [mdc-berlin.de]

- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amyloid-beta and phosphorylated tau in post-mortem Alzheimer’s disease retinas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. adipogen.com [adipogen.com]

- 18. researchgate.net [researchgate.net]

- 19. resources.novusbio.com [resources.novusbio.com]

- 20. An Ex Vivo Model for Studying Mitochondrial Trafficking in Neurons | Springer Nature Experiments [experiments.springernature.com]

The Role of HDAC6 in Immune Regulation and Inflammation: A Technical Guide

Executive Summary: Histone deacetylase 6 (HDAC6) has emerged as a critical modulator of the immune system, playing a pivotal role in both innate and adaptive immunity. As a unique, predominantly cytoplasmic enzyme, HDAC6 deacetylates a number of non-histone protein substrates, including α-tubulin, cortactin, and heat shock protein 90 (Hsp90). This activity allows it to regulate key cellular processes such as cell migration, protein quality control, and intracellular signaling. In the context of immunology, HDAC6 influences the function of T cells, macrophages, dendritic cells, and B cells, and is deeply involved in inflammatory signaling pathways like NF-κB and the activation of the NLRP3 inflammasome. Consequently, selective inhibition of HDAC6 has shown considerable therapeutic promise in a range of inflammatory and autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease. This technical guide provides an in-depth overview of the functions of HDAC6 in immune regulation and inflammation, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the complex signaling pathways it governs.

Introduction to HDAC6: Structure and Function

Histone deacetylase 6 (HDAC6) is a member of the class IIb family of HDACs. Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is mainly found in the cytoplasm.[1][2] Its unique structure is central to its diverse functions. It possesses two catalytic domains (CD1 and CD2) and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP).[3] This combination of domains allows HDAC6 to not only deacetylate proteins but also to act as a scaffold, linking the microtubule network to cellular processes like protein degradation and transport.[3]